molecular formula C6H6BrClN2O2S B6338441 5-bromo-6-chloro-N-methylpyridine-3-sulfonamide CAS No. 622814-92-0

5-bromo-6-chloro-N-methylpyridine-3-sulfonamide

Cat. No.: B6338441
CAS No.: 622814-92-0
M. Wt: 285.55 g/mol
InChI Key: FFBIWYSUENAJKB-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-N-methylpyridine-3-sulfonamide is a heterocyclic aromatic compound with the molecular formula C6H6BrClN2O2S and a molecular weight of 285.55 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-chloro-N-methylpyridine-3-sulfonamide typically involves the bromination and chlorination of pyridine derivatives followed by sulfonamide formation. One common method includes the reaction of 6-chloro-3-pyridinesulfonamide with bromine under controlled conditions to introduce the bromine atom at the 5-position . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:

    Bromination: Introduction of the bromine atom.

    Chlorination: Introduction of the chlorine atom.

    Sulfonamide Formation: Reaction with a sulfonamide precursor to form the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-6-chloro-N-methylpyridine-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-6-chloro-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) activity, which plays a crucial role in cell growth and survival pathways . The compound binds to the active site of the enzyme, preventing its normal function and leading to reduced cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-chloro-N-methylpyridine-3-sulfonamide is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

5-bromo-6-chloro-N-methylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2O2S/c1-9-13(11,12)4-2-5(7)6(8)10-3-4/h2-3,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBIWYSUENAJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(N=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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